1-((4-Chlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
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Description
1-((4-Chlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine, also known as CSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSP belongs to the class of piperidine-based compounds, which have been extensively studied for their pharmacological properties. CSP has been synthesized using various methods, and its mechanism of action has been explored in detail.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, showcasing their versatility in organic synthesis. For instance, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines, highlighting a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
- Detailed crystal and molecular structure studies have been conducted on related compounds, providing insights into their conformation and spatial arrangement, which is crucial for understanding their reactivity and potential biological activity (Girish et al., 2008).
Antimicrobial Activity
- Some derivatives have shown significant antimicrobial activity against pathogens affecting plants like Lycopersicon esculentum (tomato), indicating their potential as agrochemical agents to protect crops from bacterial and fungal infections (Vinaya et al., 2009).
Alzheimer’s Disease Treatment Candidates
- Derivatives of 1-((4-Chlorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine have been synthesized to evaluate new drug candidates for Alzheimer’s disease. This research underlines the importance of these compounds in developing treatments for neurodegenerative diseases, with some derivatives showing promising enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapy (Rehman et al., 2018).
Pharmacological Properties
- The exploration of benzamide derivatives as selective serotonin 4 receptor agonists illustrates the potential therapeutic applications of related compounds in enhancing gastrointestinal motility, offering insights into their role as prokinetic agents with reduced side effects (Sonda et al., 2004).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUIBBCSUKDIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
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